molecular formula C22H20N4O2S B2451825 8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline CAS No. 2380179-19-9

8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline

Cat. No.: B2451825
CAS No.: 2380179-19-9
M. Wt: 404.49
InChI Key: HQSMJEXGQFWWDL-UHFFFAOYSA-N
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Description

8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, a sulfonyl group, and a benzimidazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

The azetidine ring is often synthesized via the Staudinger reaction, which involves the reaction of imines with acyl chlorides in the presence of a base like triethylamine . The final step involves the coupling of the benzimidazole moiety, which can be achieved through various coupling reactions, including Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiproliferative agent in cancer research.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin . This leads to the disruption of microtubule dynamics, resulting in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}quinoline is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further research and development.

Properties

IUPAC Name

8-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-29(28,20-9-3-5-15-6-4-12-23-21(15)20)25-13-17(14-25)26-19-8-2-1-7-18(19)24-22(26)16-10-11-16/h1-9,12,16-17H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSMJEXGQFWWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)C5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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